2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid, 97%
Overview
Description
2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid is a heterocyclic organic compound . It is a solid form and is part of a class of compounds known as 1,8-naphthyridines . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid is represented by the empirical formula C11H10N2O3 . The molecular weight is 218.21 .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines have been studied extensively. These reactions include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Physical And Chemical Properties Analysis
2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid is a solid . Its empirical formula is C11H10N2O3 and it has a molecular weight of 218.21 .Mechanism of Action
Target of Action
Naphthyridine derivatives have been known to exhibit diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that certain naphthyridine derivatives, such as nalidixic acid, have been found to inhibit bacterial dna polymerase (dna gyrase) and avian myeloblastoma virus reverse transcriptase . This suggests that 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid might also interact with similar targets, leading to inhibition of nucleic acid and protein synthesis.
Advantages and Limitations for Lab Experiments
2-ODN has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high yield, and is relatively inexpensive. However, it also has several limitations. For example, it is not very soluble in organic solvents, making it difficult to use in certain reactions. Additionally, it is not very stable and can easily decompose in the presence of oxygen or light.
Future Directions
There are several potential future directions for the use of 2-ODN in scientific research. For example, further research into its potential biochemical and physiological effects could lead to the development of new pharmaceuticals or treatments. Additionally, it could be used in the synthesis of new compounds with potential medicinal or industrial applications. Finally, further research into its potential catalytic properties could lead to the development of new, more efficient organic synthesis reactions.
Scientific Research Applications
2-ODN has been studied for its potential to act as a catalyst in organic synthesis reactions. Specifically, it has been used in the synthesis of various heterocyclic compounds, such as 1,2-dihydro-1,7-naphthyridine-3-carboxamides. In addition, it has also been used as a reagent in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib.
properties
IUPAC Name |
2-oxo-1H-1,7-naphthyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6(9(13)14)3-5-1-2-10-4-7(5)11-8/h1-4H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZRDIBFZNMRRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(C(=O)N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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